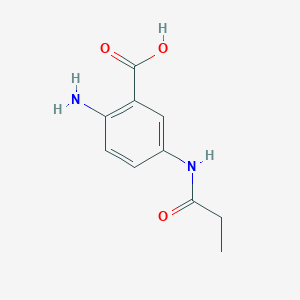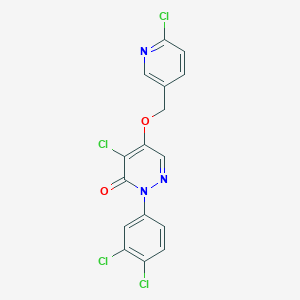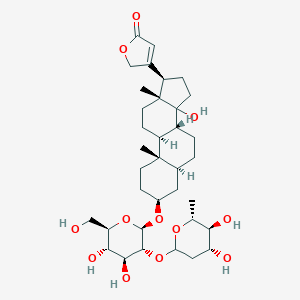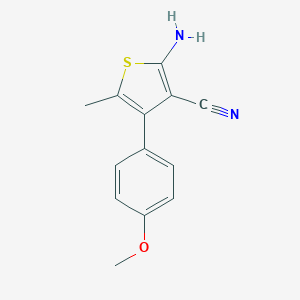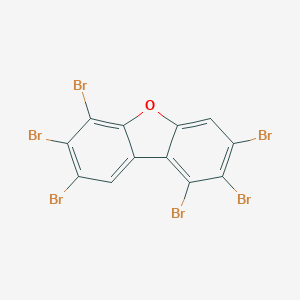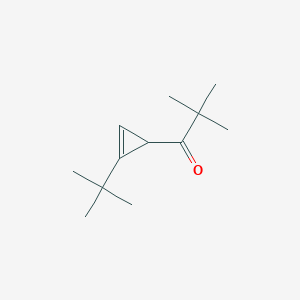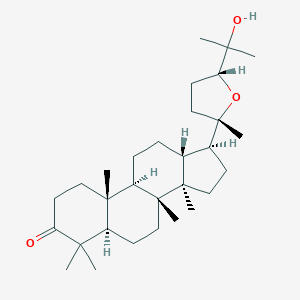![molecular formula C9H6N2O B008825 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile CAS No. 104501-05-5](/img/structure/B8825.png)
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile
描述
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, also known as FPC, is a heterocyclic compound with potential applications in scientific research. It is a pyrrole derivative that has a formyl group and a propynyl group attached to the pyrrole ring. FPC has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile involves its ability to undergo a photochemical reaction upon exposure to light. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile absorbs light in the blue-green region of the spectrum and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen that can cause oxidative damage to cells. Singlet oxygen can react with various cellular components, such as lipids, proteins, and DNA, leading to cell death.
生化和生理效应
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have biochemical and physiological effects in cells and tissues. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been shown to induce cell death in cancer cells upon exposure to light, making it a potential photosensitizer for PDT. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has been shown to have low cytotoxicity and is well-tolerated by cells and tissues.
实验室实验的优点和局限性
The advantages of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its selectivity for detecting ROS, its ability to induce cell death in cancer cells upon exposure to light, and its low cytotoxicity. The limitations of using 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in lab experiments include its sensitivity to light, which can cause photochemical reactions and affect the results of experiments, and its potential for non-specific binding to cellular components, which can affect its selectivity for detecting ROS.
未来方向
For the use of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in scientific research include the development of new methods for synthesizing 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile, the optimization of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile for use as a photosensitizer for PDT, and the development of new applications for 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile in imaging and sensing. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can also be used in combination with other compounds to enhance its selectivity and efficacy. Further studies are needed to fully understand the mechanism of action of 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile and its potential applications in scientific research.
科学研究应用
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has potential applications in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). ROS are highly reactive molecules that play a crucial role in various biological processes but can also cause oxidative damage to cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile can selectively detect ROS in cells and tissues and has been used for imaging ROS in live cells. 4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile has also been used as a photosensitizer for PDT, a non-invasive cancer treatment that involves the activation of a photosensitizer by light to produce reactive oxygen species that can kill cancer cells.
属性
CAS 编号 |
104501-05-5 |
|---|---|
产品名称 |
4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile |
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC 名称 |
4-formyl-1-prop-2-ynylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-2-3-11-6-8(7-12)4-9(11)5-10/h1,4,6-7H,3H2 |
InChI 键 |
ARCZLTKZMALRKZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=C(C=C1C#N)C=O |
规范 SMILES |
C#CCN1C=C(C=C1C#N)C=O |
同义词 |
1H-Pyrrole-2-carbonitrile, 4-formyl-1-(2-propynyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

